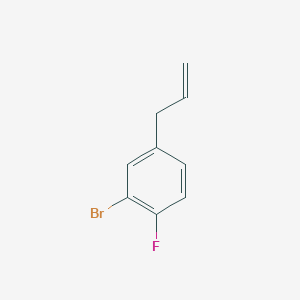

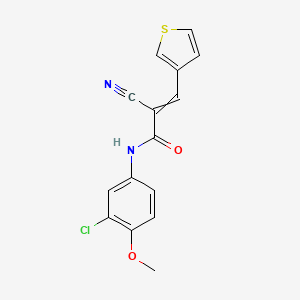

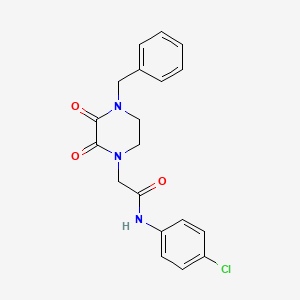

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine is not directly discussed in the provided papers. However, the papers do mention related compounds with similar functional groups and structural motifs. For instance, the first paper discusses a nonsteroidal antiandrogen with a fluorophenylsulfonyl component, which is structurally related to the ethoxy-fluorophenylsulfonyl group in the compound of interest . The second paper describes a compound with a fluorophenyl group and a tosyl (methylsulfonyl) moiety, which shares some similarity with the sulfonyl and phenyl components of the target compound .

Synthesis Analysis

The synthesis of related compounds involves the resolution of enantiomers and the establishment of absolute configuration through chromatographic separation and subsequent chemical reactions . While the exact synthesis of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine is not detailed, the methodologies used in the first paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine has been characterized by the presence of disordered phenyl rings and sulfonyl groups, as well as by the planarity of the phenyl rings . These structural features are important for understanding the potential geometry and conformation of the compound of interest.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions for the compound 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine. However, the reactions mentioned in the first paper, such as hydrolysis and oxidation, are common in the manipulation of sulfonyl-containing compounds and could be relevant for the chemical reactions analysis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. Nonetheless, the crystal packing and intermolecular interactions, such as C—H⋯F interactions described in the second paper, could be indicative of the solid-state properties that 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine might exhibit .

科学的研究の応用

Proton Exchange Membranes for Fuel Cells

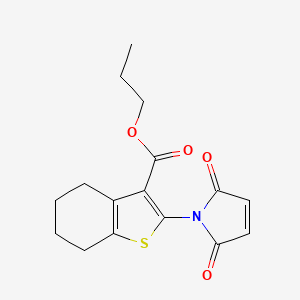

Research on sulfonated poly(arylene ether sulfone)s demonstrates their potential as proton exchange membranes (PEMs) in fuel cells. These membranes exhibit high proton conductivity and thermal stability, making them suitable for fuel cell applications. The introduction of sulfonated side chains into the polymer backbone enhances proton transport, indicating the relevance of sulfonyl groups in developing efficient energy conversion materials (Kim, Robertson, & Guiver, 2008).

Advanced Polymer Synthesis

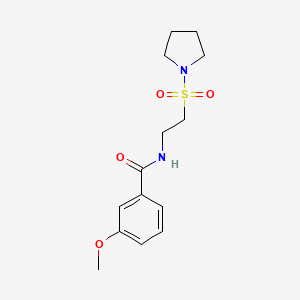

Sulfonyl groups play a crucial role in the synthesis and application of protective groups in carbohydrate chemistry. The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection demonstrate the utility of sulfonyl-functionalized compounds in organic synthesis, offering mild cleavage conditions and high yield protection for sensitive functional groups (Spjut, Qian, & Elofsson, 2010).

Fluorescent Molecular Probes

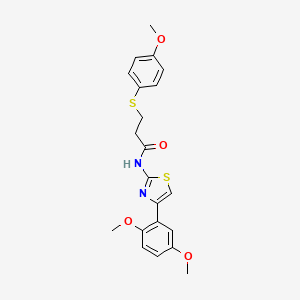

The development of fluorescent solvatochromic dyes incorporating sulfonyl and phenyl groups showcases their application in creating sensitive molecular probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying biological events and processes. The sulfonyl group's ability to engage in electron transfer mechanisms enhances the probes' sensitivity and versatility (Diwu et al., 1997).

Electroluminescent Materials

Iridium(III) complexes bearing fluorinated aromatic sulfonyl groups have been synthesized and characterized for their electroluminescent properties. These materials exhibit high phosphorescent quantum yields and outstanding electroluminescent performance, indicating their potential in organic light-emitting diodes (OLEDs). The tuning of electrochemical properties and electron injection/transporting abilities by the sulfonyl group highlights its significance in the development of efficient phosphors (Zhao et al., 2015).

Sulfonated Polyimides for High-Temperature Applications

Novel sulfonated polyimides derived from diamines containing sulfonyl groups have been developed for high-temperature fuel cell applications. These materials exhibit excellent film-forming properties, mechanical integrity, and high proton conductivity, demonstrating the sulfonyl group's role in enhancing polymer performance in demanding environments (Watari et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-ethoxy-3-fluorophenyl)sulfonyl-2-phenylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-2-23-17-9-8-15(12-16(17)19)25(21,22)20-10-11-24-18(13-20)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFDMBDSDBNWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-phenylmorpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

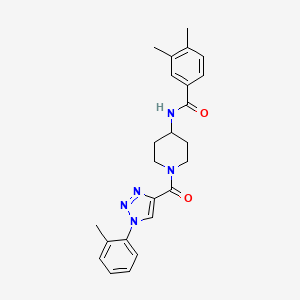

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)

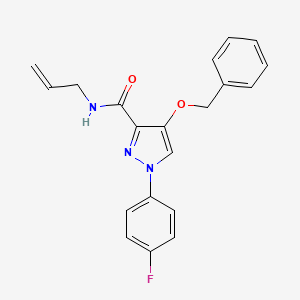

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

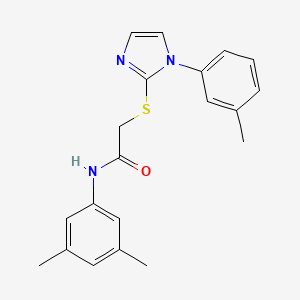

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)